molecular formula C13H12N2O4S B6394280 3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% CAS No. 1261936-99-5

3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95%

Cat. No. B6394280
CAS RN: 1261936-99-5
M. Wt: 292.31 g/mol
InChI Key: SXSBPHRSCLMATR-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylaminophenyl)Isonicotinic acid (3-MSIP) is an organic compound with a chemical structure consisting of a 3-methylsulfonylaminophenyl group linked to an isonicotinic acid group. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used in scientific research for various applications. 3-MSIP has been found to have anti-inflammatory, anti-oxidant, and analgesic effects. It has also been used in laboratory experiments to study the biochemical and physiological effects of drugs.

Mechanism of Action

3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It is thought to act by blocking the production of prostaglandins, which are involved in inflammation. It also has anti-oxidant properties, which may be due to its ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has been found to have anti-inflammatory, anti-oxidant, and analgesic effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins. It has also been found to reduce the production of reactive oxygen species and to reduce pain.

Advantages and Limitations for Lab Experiments

3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and is relatively non-toxic. It has also been found to be effective at low concentrations, making it suitable for use in low-dose experiments. However, it is important to note that 3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has not been approved for clinical use and may have some limitations in terms of its efficacy and safety.

Future Directions

There are several potential future directions for research involving 3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95%. These include further studies on its anti-inflammatory, anti-oxidant, and analgesic effects. Additionally, further research could be done to explore the effects of 3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% on the immune system, as well as its potential applications in drug development. Finally, further studies could be done to explore the potential of 3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.

Synthesis Methods

3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% can be synthesized from 3-methylsulfonylaminophenol and isonicotinic acid. The reaction is a two-step process, first involving the formation of a Schiff base intermediate and then the formation of the desired product, 3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95%. The reaction is carried out in an aqueous medium at a pH of 7.5-8.0. The reaction is then quenched with an acid, such as hydrochloric acid, to yield the desired product.

Scientific Research Applications

3-(3-Methylsulfonylaminophenyl)Isonicotinic acid, 95% has been used in scientific research for various applications. It has been studied for its anti-inflammatory, anti-oxidant, and analgesic effects. It has also been used to study the biochemical and physiological effects of drugs, as well as the effects of drugs on the immune system.

properties

IUPAC Name

3-[3-(methanesulfonamido)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-4-2-3-9(7-10)12-8-14-6-5-11(12)13(16)17/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSBPHRSCLMATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688358
Record name 3-{3-[(Methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-99-5
Record name 3-{3-[(Methanesulfonyl)amino]phenyl}pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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